Copper-gold (3/4) is a bimetallic compound that combines copper and gold in a specific ratio, which has garnered attention due to its unique properties and potential applications in various fields, including catalysis, electronics, and medicine. This compound is classified as an alloy, where the two metals exhibit synergistic effects that enhance their individual characteristics.
The synthesis of copper-gold (3/4) can be achieved through various methods, including chemical reduction and electrochemical techniques. Research has highlighted the use of plant extracts as eco-friendly reducing agents in the synthesis of metal nanoparticles, including copper and gold nanoparticles, which can subsequently be alloyed to form copper-gold compounds .
Copper-gold (3/4) is classified under metal alloys, specifically as a bimetallic nanoparticle. These types of compounds are characterized by their unique electronic and optical properties, which differ from those of their individual components.
The synthesis of copper-gold (3/4) can be accomplished through several methods:
The synthesis often requires careful control over parameters such as temperature, pH, and concentration of reactants to ensure uniformity in particle size and composition. For instance, during the synthesis using plant extracts, color changes in the solution indicate the reduction process and formation of nanoparticles .
Copper-gold (3/4) typically exhibits a crystalline structure that can be analyzed using techniques such as X-ray diffraction and transmission electron microscopy. These methods provide insights into the arrangement of atoms within the alloy.
The atomic ratio of copper to gold in this compound is approximately 3:4. This specific ratio influences the electronic properties of the alloy, contributing to its enhanced catalytic activity compared to pure metals.
Copper-gold (3/4) can participate in various chemical reactions, particularly in catalytic processes. For example:
The mechanism of these reactions often involves electron transfer between the alloy and reactants, influenced by the specific surface area and electronic structure of the nanoparticles .
The mechanism by which copper-gold (3/4) exerts its catalytic effects involves several steps:
Studies have shown that altering the composition or morphology of copper-gold alloys can significantly affect their catalytic efficiency .
Relevant data from studies indicate that these alloys possess strong localized surface plasmon resonance peaks, contributing to their optical properties .
Copper-gold (3/4) has several scientific uses:
Copper-gold intermetallic compounds, particularly the Cu₃Au stoichiometry, represent a cornerstone in materials science due to their exceptional electronic, structural, and catalytic properties. These systems exhibit unique long-range ordering and serve as model compounds for studying phase transitions in alloys. The 3:1 Au:Cu ratio generates distinct crystallographic configurations, with copper atoms occupying face centers and gold atoms at cube corners in the classic Pm3m (221) space group [1]. Unlike solid solutions, these stoichiometric intermetallics maintain strict composition ranges, resulting in mechanically brittle but functionally versatile materials comparable to ceramics in their behavior [1]. Research into Au-Cu systems has accelerated due to applications spanning microelectronics, catalysis, and mineral processing, driven by their tunable electrical conductivity and corrosion resistance.
The study of copper-gold alloys dates to antiquity, with early artifacts like Corinthian bronze (8th century BCE) demonstrating empirical metallurgical knowledge. Scientific investigation began in earnest in the 19th century with Charles Guillaume’s discovery of Invar alloys, though focused on Au-Cu variants. The 1930s marked a pivotal advancement when X-ray diffraction studies by Johansson and Linde confirmed the ordered L1₂ superlattice structure of Cu₃Au below 390°C [1]. This work established the disorder-order transition as a fundamental phenomenon in intermetallic systems.
Mid-20th century research revealed that thin-film deposition techniques (e.g., DC-magnetron sputtering) produced alloys with properties divergent from bulk materials. For example, studies in the 1970s showed that vapor-deposited Cu₃Au films exhibited enhanced hardness and corrosion resistance compared to thermally annealed counterparts [1]. The 1980s–2000s saw concerted efforts to exploit these properties in electronics, particularly for bonding wires in semiconductors. The transition from pure gold to copper-gold wires accelerated after 2000 due to gold’s soaring costs, though copper’s susceptibility to oxidation necessitated protective palladium coatings [4].
Recent breakthroughs include the 2025 discovery of a major Cu-Au porphyry system at Lunahuasi (Argentina), where drilling confirmed extensive mineralization with grades reaching 1.13% copper equivalent over 876 meters. This highlights the geological abundance of Cu-Au associations in epithermal-porphyry deposits [6]. Concurrently, computational studies now enable predictive modeling of ternary systems like Cu₃AuN, though experimental synthesis remains challenging [1].
Table 1: Key Historical Milestones in Cu-Au (3:1) Research Interactive table with sortable columns
Year | Milestone | Significance | Reference |
---|---|---|---|
1930s | XRD confirmation of L1₂ superlattice | First evidence of long-range ordering in Cu₃Au | [1] |
1975 | Thin-film synthesis via sputtering | Demonstrated property divergence from bulk alloys | [1] |
2005 | Palladium-coated Cu wires in electronics | Solved oxidation issues in bonding wires | [4] |
2015 | Cu-Au nitride computational models | Predicted ternary compound stability | [1] |
2025 | Lunahuasi deposit discovery | Revealed geological Cu-Au porphyry systems | [6] |
The coordination environments in Cu₃Au systems are governed by d-orbital hybridization and relativistic effects. Gold’s strong spin-orbit coupling causes significant contraction of its 6s orbital, enhancing covalent bonding with copper’s 3d orbitals. In ordered Cu₃Au, gold atoms (Wyckoff 1a sites) coordinate with 12 copper neighbors, while copper atoms (3c sites) bond to 4 gold and 8 copper atoms [1]. This arrangement generates a cohesive energy of 0.42 eV/atom, stabilizing the lattice against phase separation.
Spectroscopic analyses reveal that Cu-Au bonds exhibit mixed metallic-covalent character. X-ray photoelectron spectroscopy (XPS) shows Cu 2p₃/₂ binding energies shift from 932.6 eV in pure copper to 933.1 eV in Cu₃Au, indicating electron transfer to gold. Conversely, Au 4f₇/₂ peaks downshift by 0.3–0.5 eV, confirming charge delocalization from copper to gold [1]. These electronic perturbations enhance catalytic activity, particularly in acetylene hydrochlorination and CO oxidation.
Copper-gold clusters further demonstrate size-dependent coordination. At sub-nanometer scales (≤1 nm), Cu₃Au adopts planar geometries with Cu-Au bond lengths of 2.54–2.58 Å. Larger clusters (2–5 nm) favor core-shell structures with gold-rich surfaces due to its lower surface energy (1.5 J/m² vs. copper’s 1.8 J/m²). This configuration optimizes adsorption energies for catalytic intermediates like CO (−1.2 eV) and O₂ (−0.7 eV) [9].
Table 2: Coordination Environments in Cu-Au Systems Interactive table with filters
Coordination Type | Bond Length (Å) | Coordination Number | Primary Bonds | |
---|---|---|---|---|
Bulk Cu₃Au (Au site) | 2.71–2.75 | 12 | Au-12Cu | |
Bulk Cu₃Au (Cu site) | 2.71–2.75 (Au-Cu), 2.55 (Cu-Cu) | 12 | Cu-4Au + 8Cu | |
Cu₃Au Clusters (<1 nm) | 2.54–2.58 | 6–8 | Mixed Au-Cu | |
Cu₃AuN Ternary | 2.69 (Au-N), 1.98 (Cu-N) | Variable | Au-N, Cu-N | [1] |
Deviations from the 3:1 stoichiometry profoundly impact material properties. Experimental data show that gold-deficient compositions (e.g., Cu₇₅Au₂₅) exhibit disordered face-centered cubic (fcc) structures with reduced electrical conductivity (2.1×10⁷ S/m vs. 2.5×10⁷ S/m in ordered Cu₃Au). Conversely, gold-rich variants (Cu₇₀Au₃₀) form Au-Cu superlattices that increase hardness by 30% but reduce thermal stability [4]. These changes arise from lattice strain modulation: Gold atoms (radius 1.44 Å) induce compressive strain when substituting copper sites (1.28 Å), distorting the unit cell.
In semiconductor bonding wires, stoichiometric precision governs intermetallic compound (IMC) formation at aluminum interfaces. Cu₃Au wires generate uniform CuAl₂ layers during thermosonic bonding, minimizing Kirkendall voids. Off-stoichiometric alloys, however, produce heterogeneous IMCs (CuAl₂, AuAl₂, Cu₉Al₄), accelerating electromigration failure under current loads >10⁵ A/cm² [4]. Ternary additions further modulate properties: Palladium-coated Cu-Au wires exhibit activation energies for corrosion of 0.78 eV, double that of uncoated wires.
Geologically, stoichiometric variations signal ore-forming processes. In porphyry deposits like Astarghan (Iran), Cu/Au ratios shift from 3:1 in hypogene zones to 5:1 in supergene zones due to selective copper leaching. Fluid inclusion studies confirm that high-temperature magmatic fluids (>400°C) precipitate Cu₃Au-bearing sulfides, while cooler epithermal fluids (<250°C) deposit gold-rich assemblages [8].
Table 3: Property Dependence on Stoichiometry in Cu-Au Systems Interactive table with sortable data
Composition (at.% Au) | Crystal Structure | Hardness (HV) | Conductivity (10⁷ S/m) | Primary Applications | |
---|---|---|---|---|---|
25 (Cu₃Au) | Ordered L1₂ | 145 | 2.5 | Bonding wires, catalysts | [4] |
20 (Au-deficient) | Disordered fcc | 120 | 2.1 | Structural alloys | |
30 (Au-rich) | AuCu I tetragonal | 190 | 1.8 | Jewelry, coatings | |
25 + Pd coating | L1₂ + Pd shell | 160 | 2.3 | High-reliability electronics | [4] |
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